2,6-Dibromohydroquinone

Catalog No.
S566286
CAS No.
3333-25-3
M.F
C6H4Br2O2
M. Wt
267.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromohydroquinone

CAS Number

3333-25-3

Product Name

2,6-Dibromohydroquinone

IUPAC Name

2,6-dibromobenzene-1,4-diol

Molecular Formula

C6H4Br2O2

Molecular Weight

267.9 g/mol

InChI

InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H

InChI Key

IELUPRVYGHTVHQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)O

Synonyms

1,3-Dibromo-2,5-Dihydroxybenzene

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)O

Biological Activities

Studies suggest DBHQ might possess interesting biological properties. Some research indicates it could have:

  • Antioxidant activity: Similar to hydroquinone, DBHQ might have free radical scavenging properties, potentially offering antioxidant benefits [1].
  • Antimicrobial effects: Research suggests DBHQ might exhibit antibacterial and antiviral properties, although further investigation is needed [1].
  • Antitumor potential: Early studies have shown promise for DBHQ's use as an antitumor agent. However, more research is required to understand its mechanisms and efficacy [1].

Source

[1] ()

Important Note

It's crucial to remember that most of this research is in the preliminary stages. Further studies are necessary to confirm these findings and explore the potential applications of DBHQ in these areas.

Precursor for Organic Synthesis

DBHQ's primary use in scientific research lies in its role as a precursor for the synthesis of various organic compounds. Due to its reactive nature, it serves as a valuable building block for creating:

  • Resins: DBHQ can be used in the production of specific types of resins with desired properties [1].
  • Pharmaceuticals: The unique structure of DBHQ makes it a potential starting material for synthesizing novel pharmaceuticals [1].
  • Optical brighteners: DBHQ can be a component in the synthesis of optical brighteners, used to enhance the whiteness of fabrics [1].

Source

[1] ()

2,6-Dibromohydroquinone is an organic compound with the molecular formula C₆H₄Br₂O₂. It belongs to the class of hydroquinones and is characterized by the presence of two bromine atoms located at the 2 and 6 positions of the aromatic ring. This compound is a derivative of hydroquinone, which is known for its antioxidant properties and applications in various chemical processes. Its structure features a benzene ring with two hydroxyl groups (–OH) and two bromine substituents, contributing to its unique chemical behavior and reactivity.

  • Some studies suggest DBHQ may have anti-cancer properties, potentially affecting cell cycle progression or inducing apoptosis (programmed cell death) in cancer cells []. However, this research is in its early stages, and the mechanism of action is not fully understood. More studies are needed to verify these findings [].
  • DBHQ safety information is limited. However, as with most organic compounds, it's advisable to handle it with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE).
Typical of hydroquinones:

  • Oxidation Reactions: It can be oxidized to form 2,6-dibromoquinone, which is a more reactive species. This transformation often occurs in the presence of oxidizing agents.
  • Reduction Reactions: Conversely, it can be reduced back to its hydroquinone form under reducing conditions.
  • Substitution Reactions: The bromine atoms can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Research indicates that 2,6-dibromohydroquinone exhibits notable biological activity, particularly in the context of oxidative stress. It has been shown to possess antioxidant properties, which may protect cells from damage caused by reactive oxygen species. Additionally, studies have demonstrated that this compound can induce synergistic DNA damage when combined with metal ions such as copper(II), leading to increased double-strand breaks in DNA . This suggests potential implications for its use in cancer research and therapeutic applications.

The synthesis of 2,6-dibromohydroquinone typically involves bromination of hydroquinone. Common methods include:

  • Direct Bromination: Hydroquinone is treated with bromine in an appropriate solvent under controlled conditions to selectively introduce bromine at the 2 and 6 positions.
  • Electrophilic Aromatic Substitution: This method employs brominating agents such as N-bromosuccinimide or bromine in the presence of Lewis acids to facilitate substitution on the aromatic ring.

These methods allow for efficient production of 2,6-dibromohydroquinone while minimizing by-products.

2,6-Dibromohydroquinone finds applications across various fields:

  • Antioxidant Agent: Utilized in formulations aimed at reducing oxidative stress.
  • Chemical Analysis: Employed as a reagent in analytical chemistry for detecting phenolic compounds.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

These applications highlight its significance in both industrial and research settings.

Studies have explored the interactions of 2,6-dibromohydroquinone with various biological molecules. Notably, it has been shown to form complexes with metal ions like copper(II), leading to enhanced DNA damage through oxidative mechanisms . Such interactions are crucial for understanding its potential roles in biological systems and toxicity assessments.

Several compounds share structural similarities with 2,6-dibromohydroquinone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
HydroquinoneTwo hydroxyl groups on a benzene ringCommonly used as a reducing agent
2-BromohydroquinoneOne bromine atom at position 2Less reactive than 2,6-dibromohydroquinone
2,5-DibromohydroquinoneBromine at positions 2 and 5Different reactivity profile
1,4-Dihydroxybenzene (Resorcinol)Two hydroxyl groups on adjacent carbonsLacks halogen substituents

The uniqueness of 2,6-dibromohydroquinone lies in its specific bromination pattern and resultant reactivity profile compared to these similar compounds. Its ability to induce DNA damage synergistically with metal ions further distinguishes it within this group.

Structural Characteristics

Molecular Formula and Weight Analysis

2,6-Dibromohydroquinone possesses the molecular formula C₆H₄Br₂O₂, representing a dibrominated derivative of hydroquinone with bromine atoms positioned at the 2 and 6 positions of the benzene ring [1] [5]. The compound exhibits a molecular weight of 267.904 grams per mole, with a monoisotopic mass of 265.857804 daltons [1] [2]. The exact mass has been computed as 265.85576 daltons, reflecting the precise isotopic composition of the molecule [5].

The Chemical Abstracts Service registry number for this compound is 3333-25-3, providing a unique identifier for database searches and regulatory purposes [1] [5] [6]. The International Union of Pure and Applied Chemistry systematic name is 2,6-dibromobenzene-1,4-diol, accurately describing the substitution pattern on the aromatic ring [5].

PropertyValueReference
Molecular FormulaC₆H₄Br₂O₂ [1] [5]
Molecular Weight267.904 g/mol [1] [2]
Monoisotopic Mass265.857804 Da [1] [2]
Exact Mass265.85576 Da [5]
CAS Registry Number3333-25-3 [1] [5] [6]

The molecular structure can be represented through various chemical notation systems, including the simplified molecular-input line-entry system representation C1=C(C=C(C(=C1Br)O)Br)O and the International Chemical Identifier InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H [4] [5] [6].

Crystallographic Structure and Bond Properties

The crystallographic structure of 2,6-dibromohydroquinone features a planar benzene ring with two hydroxyl groups positioned at the 1 and 4 positions (para configuration) and two bromine atoms at the 2 and 6 positions [14]. This substitution pattern creates a highly symmetrical molecule with specific electronic and steric properties due to the electron-withdrawing nature of the bromine substituents [22].

The presence of bromine atoms in the ortho positions relative to the hydroxyl groups significantly influences the intramolecular hydrogen bonding characteristics of the molecule [22]. X-ray diffraction studies on related dibrominated hydroquinone derivatives have been performed using Bruker APEX8 CCD Diffractometer systems equipped with Oxford Cryosystem liquid nitrogen devices at 173 Kelvin, utilizing graphite-monochromated molybdenum K-alpha radiation [14].

The bond properties of 2,6-dibromohydroquinone are characterized by the presence of two carbon-bromine bonds and two carbon-oxygen bonds attached to the aromatic ring system [22]. The hydrogen bond donor count is two, corresponding to the hydroxyl groups, while the hydrogen bond acceptor count is also two, representing the oxygen atoms capable of accepting hydrogen bonds [5]. The rotatable bond count is zero, indicating a rigid molecular structure with no freely rotating single bonds [5].

Physical Properties

Appearance, Solubility and Physical State

2,6-Dibromohydroquinone exists as a solid at standard temperature and pressure conditions [5] [6]. The compound typically appears as a white to light yellow crystalline powder, characteristic of many halogenated hydroquinone derivatives [17]. The physical state remains solid under normal laboratory conditions, with the compound exhibiting stability in its crystalline form [6].

The solubility characteristics of 2,6-dibromohydroquinone are influenced by its molecular structure and the presence of both polar hydroxyl groups and nonpolar bromine substituents [22]. The compound demonstrates solubility in organic solvents such as methanol and dimethyl sulfoxide [9] [22]. The hydrophobic nature of the brominated aromatic structure tends to limit its solubility in aqueous systems, while the hydroxyl groups provide some degree of polar character that enables dissolution in polar organic solvents [13].

Physical PropertyValueReference
Physical State (20°C)Solid [5] [6]
AppearanceWhite to light yellow crystalline powder [17]
SolubilitySoluble in methanol, DMSO [9] [22]
XLogP33.4 [5]

The partition coefficient predictor XLogP3 value of 3.4 indicates a relatively high lipophilicity, suggesting preferential partitioning into organic phases over aqueous phases [5]. This property is consistent with the presence of two bromine atoms, which contribute significantly to the hydrophobic character of the molecule.

Thermodynamic Properties

The thermodynamic properties of 2,6-dibromohydroquinone reflect its molecular structure and intermolecular interactions [19]. While specific melting point data for the 2,6-isomer are limited in the literature, related 2,5-dibromohydroquinone exhibits a melting point range of 191-194 degrees Celsius, providing an approximate reference for thermal stability [9] [12] [16] [17].

Thermal analysis using differential scanning calorimetry techniques under nitrogen atmosphere conditions has been employed to study the thermal properties of similar brominated hydroquinone derivatives [19]. The thermal stability of 2,6-dibromohydroquinone is influenced by the strength of intermolecular hydrogen bonding and the electronic effects of the bromine substituents [18].

The compound demonstrates thermal stability sufficient for standard analytical and synthetic procedures, though specific decomposition temperatures and enthalpy values require further experimental determination [18]. Vapor pressure data are not readily available for this compound, likely due to its solid state and relatively high molecular weight [18].

Spectroscopic Properties

UV-Visible Spectroscopic Profile

The ultraviolet-visible spectroscopic profile of 2,6-dibromohydroquinone reveals characteristic absorption patterns that distinguish it from other hydroquinone derivatives [22]. The hydroquinone form exhibits a single symmetrical absorption peak at 295 nanometers, representing the primary electronic transition of the neutral molecule [22].

Upon deprotonation, the monoanion species displays a distinct absorption maximum at 320 nanometers, reflecting the altered electronic structure resulting from the loss of one proton [22]. The dianion form, generated under more basic conditions, shows absorption at 337 nanometers, indicating further bathochromic shift due to the increased electron density on the aromatic system [22].

SpeciesAbsorption Maximum (nm)Reference
Hydroquinone295 [22]
Monoanion320 [22]
Dianion337 [22]

The pK₁ and pK₂ values have been determined to be 7.7 and 10.4, respectively, through ultraviolet spectrophotometric analysis [22]. These values indicate the acidic strength of the two hydroxyl groups and their sequential deprotonation behavior in aqueous solution [22].

Infrared Spectroscopic Analysis

Infrared spectroscopic analysis of 2,6-dibromohydroquinone provides detailed information about the vibrational modes of functional groups within the molecule [23]. The hydroxyl stretching vibrations appear as characteristic peaks in the infrared spectrum, with frequencies dependent on the degree of hydrogen bonding present in the sample [22].

Attenuated total reflectance infrared spectroscopy has been employed to analyze related dibromohydroquinone isomers, providing reference data for spectral interpretation [23]. The infrared spectrum typically shows broad absorption bands corresponding to intermolecularly hydrogen-bonded hydroxyl groups, as well as sharp peaks representing free or weakly associated hydroxyl groups [22].

The presence of intramolecular hydrogen bonding between phenolic hydroxyl groups and ortho-positioned bromine atoms can result in characteristic sharp absorption bands near 3515 wavenumbers [22]. The carbon-bromine stretching vibrations and aromatic carbon-carbon stretching modes contribute additional diagnostic peaks in the fingerprint region of the infrared spectrum [23].

NMR Spectroscopic Characterization

Nuclear magnetic resonance spectroscopic characterization of 2,6-dibromohydroquinone provides structural confirmation and detailed information about the molecular environment of individual atoms [25]. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the aromatic protons and hydroxyl protons, with chemical shifts influenced by the electron-withdrawing effects of the bromine substituents [25].

The aromatic region of the proton nuclear magnetic resonance spectrum typically shows simplified patterns due to the symmetrical substitution of the benzene ring [25]. The hydroxyl protons may exhibit variable chemical shifts depending on the solvent system and concentration, reflecting the dynamic nature of hydrogen bonding interactions [25].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule, with distinct signals for the quaternary carbons bearing bromine atoms and the carbons bonded to hydroxyl groups [25]. The chemical shifts of these carbons reflect the electronic environment created by the substituent groups [26].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,6-dibromohydroquinone reveals characteristic fragmentation patterns that aid in structural identification and purity assessment [18] [28]. The molecular ion peak appears at mass-to-charge ratio values corresponding to the molecular weight, with isotope patterns reflecting the presence of bromine atoms [4].

The fragmentation behavior of brominated hydroquinone derivatives typically involves loss of bromine atoms and hydroxyl groups under electron impact ionization conditions [28]. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundances creates characteristic isotope patterns in the mass spectrum [18].

Liquid chromatography-mass spectrometry techniques have been employed for the detection and quantification of related dibromohydroquinone compounds, with retention times and fragmentation patterns serving as identification criteria [18] [28]. The detection limits for such compounds in high-performance liquid chromatography systems typically range from 0.5 to 5 micromolar concentrations [18].

Electrochemical Properties

Reduction Behavior and Electron Transfer Mechanisms

The reduction behavior of 2,6-dibromohydroquinone involves complex electron transfer mechanisms that are influenced by the molecular structure and solution conditions [37] [44]. The quinone-hydroquinone redox couple represents one of the most studied electrochemical systems in organic chemistry, with applications ranging from energy storage to biological electron transport [35] [37].

The electrochemical reduction of related quinone species typically proceeds through either one-electron or two-electron pathways, depending on the solution conditions and electrode material [37]. The presence of bromine substituents affects both the thermodynamics and kinetics of these electron transfer processes [37].

Computational studies using density functional theory have provided insights into the relationship between molecular structure and electrochemical properties [37]. The substituent effects on reduction potentials follow systematic trends that can be correlated with Hammett parameters and other electronic descriptors [37] [44]. These relationships enable prediction of electrochemical behavior based on molecular structure and substituent properties [37].

XLogP3

3.4

Other CAS

3333-25-3

Wikipedia

2,6-dibromohydroquinone

Dates

Last modified: 08-15-2023

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